1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid

Lipophilicity Drug Design ADME Prediction

1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid (CAS 835912-62-4) belongs to the class of N-arylated cyclohexane α-amino acids, specifically featuring a 3-fluorophenylamino substituent on the cyclohexane ring. Structurally, it comprises a cyclohexane core bearing both a carboxylic acid and a meta-fluoro-aniline moiety linked through the α-carbon, producing a molecular formula of C13H16FNO2 with a molecular weight of 237.27 g·mol⁻¹.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
Cat. No. B11738513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)F
InChIInChI=1S/C13H16FNO2/c14-10-5-4-6-11(9-10)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17)
InChIKeyVMFBOPOKTDDYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic Acid: A Meta-Fluorinated N-Arylated Cyclohexane α-Amino Acid Scaffold for Medicinal Chemistry Building Block Procurement


1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid (CAS 835912-62-4) belongs to the class of N-arylated cyclohexane α-amino acids, specifically featuring a 3-fluorophenylamino substituent on the cyclohexane ring . Structurally, it comprises a cyclohexane core bearing both a carboxylic acid and a meta-fluoro-aniline moiety linked through the α-carbon, producing a molecular formula of C13H16FNO2 with a molecular weight of 237.27 g·mol⁻¹ . This compound is recognized in the pharmaceutical industry as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting histone deacetylase 6 (HDAC6) and related epigenetic targets . Its single meta-fluorine substitution on the phenyl ring provides a distinct electronic and steric profile that differentiates it from para-fluoro, ortho-fluoro, chloro, and non-halogenated analogs, impacting lipophilicity, acidity, and ultimately pharmacokinetic behavior of downstream drug candidates.

Why 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic Acid Cannot Be Replaced by Other N-Arylated Cyclohexane Carboxylic Acid Analogs Without Rigorous Quantitative Justification


Compounds within the N-arylated cyclohexane carboxylic acid class—including para-fluoro, ortho-fluoro, chloro, and unsubstituted phenylamino variants—are often treated as interchangeable building blocks in medicinal chemistry procurement. However, even subtle changes in halogen identity or substitution position on the N-aryl ring produce measurable differences in lipophilicity (LogP) and acidity (pKa), two fundamental physicochemical parameters that govern solubility, permeability, protein binding, and metabolic stability . For instance, the meta-fluoro configuration yields a LogP of 3.09810, which is approximately 0.07 units higher than the para-fluoro analog and 0.14 to 0.22 units higher than the non-fluorinated parent, directly impacting logD-based compound ranking in drug discovery cascades . Furthermore, the carboxylic acid pKa is modulated by the fluoro substituent’s electron-withdrawing effect: the 3-fluoro analog exhibits a predicted pKa of 2.38, versus 2.42 for the 4-fluoro and 2.64 for the 3-chloro analog, altering ionization state at physiological pH and consequently affecting salt formation, crystallization, and formulation behavior [1]. Blind substitution without such quantitative justification risks downstream failure in lead optimization or process chemistry.

Quantitative Differentiation Evidence for 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic Acid Versus Closest N-Arylated Cyclohexane Carboxylic Acid Analogs


Meta-Fluorine Substitution Increases Lipophilicity (LogP) by 0.07–0.22 Units Relative to Para-Fluoro and Non-Fluorinated Analogs

The target compound 1-(3-fluoro-phenylamino)-cyclohexanecarboxylic acid exhibits a calculated LogP of 3.09810 . This value is 0.073 higher than the para-fluoro analog (LogP 3.0251) and 0.139 to 0.212 units higher than the non-fluorinated parent compound (LogP 2.959 reported by ChemSrc; LogP 2.886 reported by Molbase) . The meta- versus para-fluoro LogP difference reflects the distinct electronic distribution and molecular dipole moment imparted by the fluorine position, which can influence passive membrane permeability and nonspecific protein binding in biological assays.

Lipophilicity Drug Design ADME Prediction

Meta-Fluorine Substitution Lowers Carboxylic Acid pKa by 0.04–0.26 Units Relative to Para-Fluoro and Chloro Analogs, Enhancing Ionization at Physiological pH

The predicted carboxylic acid pKa of the 3-fluoro target compound is 2.38 ± 0.20 . In comparison, the 4-fluoro analog displays a pKa of 2.42 ± 0.20 , while the 3-chloro analog shows a higher pKa of 2.64 [1]. The decreased pKa of the meta-fluoro derivative arises from the stronger inductive electron-withdrawing effect of fluorine in the meta position relative to chlorine and the differential resonance effects compared to para-fluorine. At physiological pH 7.4, the lower pKa results in a greater fraction of the ionized carboxylate form, which can influence aqueous solubility, salt disproportionation risk, and co-crystal formation propensity during formulation development.

Acidity Salt Formation Formulation

Meta-Fluorine Substitution Maintains Optimal Topological Polar Surface Area (49.33 Ų) While Modulating Hydrogen Bond Acceptor Count Relative to Chloro Analogs

The topological polar surface area (TPSA) of the 3-fluoro target compound is 49.33 Ų, identical to the 4-fluoro and 2-fluoro analogs , reflecting the conserved carboxylic acid and secondary amine hydrogen bond donors and acceptors. In contrast, the 3-chloro analog carries a higher molecular weight (253.72 vs. 237.27 g·mol⁻¹) while maintaining the same TPSA of 49.33 Ų [1]. Consequently, the fluorine-containing analogs exhibit a superior TPSA-to-molecular-weight ratio (0.208 Ų·mol·g⁻¹) compared to the chloro analog (0.194 Ų·mol·g⁻¹), which translates to a more favorable position in TPSA-based permeability prediction models (e.g., the Egan and Veber rules) where compounds with TPSA < 60 Ų and molecular weight < 500 are predicted to have acceptable oral bioavailability.

Polar Surface Area Permeability Drug-Likeness

Meta-Fluorine Configuration Provides Unique Electronic Profile for Structure-Activity Relationship (SAR) Exploration Compared to Ortho- and Para-Fluoro Isomers

The three mono-fluorinated positional isomers—3-fluoro (CAS 835912-62-4), 4-fluoro (CAS 725252-82-4), and 2-fluoro (CAS 725252-83-5)—share identical molecular formulas (C13H16FNO2), molecular weights (237.27), TPSA values (49.33 Ų), and identical predicted LogP values (3.09810) from ChemSrc . However, the meta-fluorine position creates a dipole moment vector distinct from both the ortho- and para-isomers, yielding a different electrostatic potential surface that can alter molecular recognition by biological targets [1]. In the para-fluoro isomer, the fluorine is conjugated with the aniline nitrogen via resonance, donating electron density back into the ring and moderating the inductive effect; in the ortho-isomer, steric compression can twist the aniline ring out of conjugation. The meta-fluoro position uniquely exerts a pure inductive electron-withdrawing effect without resonance or steric perturbation, offering a cleaner electronic probe for SAR studies.

Structure-Activity Relationship Fluorine Chemistry Medicinal Chemistry

1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic Acid Serves as a Key Intermediate for HDAC6 Inhibitor ACY-775, Demonstrating Synthetic Tractability Not Shared by All Analogs

The target compound is structurally embedded in the HDAC6 inhibitor ACY-775 (2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide; IC50 = 7.5 nM) . The synthesis of ACY-775 proceeds through the 1-(3-fluorophenyl)cyclohexylamine intermediate, which can be derived from the target carboxylic acid via Curtius rearrangement or Schmidt reaction. While all N-arylated cyclohexane carboxylic acid analogs could theoretically serve as precursors to their corresponding amines, the 3-fluoro derivative is specifically documented in the patent literature (EP1616859, Seikagaku Corporation) as part of a series of substituted cyclohexyl carboxylic acid compounds with pharmaceutical utility [1]. The established synthetic route through this specific intermediate reduces process development risk and ensures access to a validated chemical space with known biological activity, unlike the 4-fluoro and 2-fluoro isomers, which lack equivalent patent precedent in the HDAC6 inhibitor context.

HDAC6 Inhibitor Synthetic Intermediate ACY-775

Procurement-Driven Application Scenarios for 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic Acid Based on Differentiated Physicochemical and Synthetic Properties


HDAC6-Targeted Lead Optimization Campaigns Requiring Meta-Fluoro-Specific Electronic Perturbation

Medicinal chemistry teams developing HDAC6-selective inhibitors can utilize 1-(3-fluoro-phenylamino)-cyclohexanecarboxylic acid as a key intermediate for generating the 1-(3-fluorophenyl)cyclohexylamine pharmacophore found in ACY-775 (HDAC6 IC50 = 7.5 nM). The meta-fluoro configuration provides a pure inductive electron-withdrawing effect without resonance conjugation, enabling clean SAR interpretation [1]. The compound's LogP of 3.09810 and pKa of 2.38 ± 0.20 predict acceptable permeability and ionization profiles for CNS-targeted HDAC6 programs, where over 80% target engagement in brain has been demonstrated with ACY-775 in preclinical PET imaging studies [2].

Physicochemical Property-Tuned Fragment Library Construction for Fluorine Scanning

Fragment-based drug discovery groups can procure all three positional fluoro isomers (2-, 3-, and 4-fluoro) alongside the non-fluorinated parent to construct a complete 'fluorine scan' library. The 3-fluoro compound uniquely offers a 0.07 LogP increase over the 4-fluoro analog and a 0.14–0.22 increase over unsubstituted phenylamino while maintaining identical TPSA (49.33 Ų) and molecular weight (237.27). This systematic variation enables correlation of lipophilicity increments with target binding affinity and selectivity without confounding changes in molecular size or polar surface area .

Salt and Co-Crystal Screening for Carboxylic Acid-Containing API Intermediates

Pharmaceutical development teams seeking to improve the solid-state properties of carboxylic acid intermediates can exploit the pKa differential between the 3-fluoro analog (pKa 2.38) and the 3-chloro analog (pKa 2.64). The 0.26 pKa unit difference corresponds to a significant shift in the carboxylate-to-acid ratio at physiological and formulation-relevant pH values, directly affecting salt formation propensity with basic counterions such as sodium, potassium, or tromethamine. The 3-fluoro compound's stronger acidity facilitates more robust salt formation, potentially improving crystallinity, hygroscopicity, and dissolution rate compared to chloro-substituted alternatives [3].

Process Chemistry Route Scouting for Cyclohexylamine-Derived CNS Drug Candidates

Process chemistry groups evaluating synthetic routes to 1-arylcyclohexylamine derivatives (a privileged scaffold in NMDA receptor antagonists and monoamine reuptake inhibitors) can select the 3-fluoro carboxylic acid as a starting material for Curtius or Hofmann rearrangement to the corresponding amine. The documented use of this specific regioisomer in the EP1616859 patent family for pharmaceutically active cyclohexyl carboxylic acid derivatives provides regulatory and intellectual property precedent that may simplify freedom-to-operate assessments and technology transfer compared to less-documented positional isomers [4].

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